molecular formula C14H22N4O2 B111338 Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 119285-07-3

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No. B111338
M. Wt: 278.35 g/mol
InChI Key: RMHRRMBFHGEDSR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is often used in research and has been the subject of various studies .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is characterized by its InChI code: 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 . Further analysis of the molecular structure can be performed using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate has a molecular weight of 278.35 . It is a solid at room temperature . The compound has a melting point of 98 - 101 degrees Celsius . It should be stored under inert gas at -18C .

Scientific Research Applications

One related compound, “Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, is mentioned as an impurity of Palbociclib . Palbociclib is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . This suggests that “Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate” might also be involved in research related to cyclin-dependent kinases and their inhibitors.

Safety And Hazards

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is associated with several safety hazards. It is classified under the GHS07 pictogram and has a signal word of "Warning" . The compound has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRRMBFHGEDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592340
Record name tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

CAS RN

119285-07-3
Record name tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was purged with nitrogen and charged with 197a (4.0 g, 13.0 mmol), 10% palladium on carbon (10% wet, 500 mg), and methanol (130 mL). The flask was evacuated, charged with hydrogen gas, and stirred at room temperature for 15 h. Hydrogen was then evacuated and nitrogen was charged to the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 197b (3.3 g, 91%). MS-ESI: [M+H]+ 279
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130 mL
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Yield
91%

Synthesis routes and methods II

Procedure details

Intermediate B-11 was prepared by the general procedure for intermediate B-2, by using 2-chloro-5-nitropyridine and 1-BOC-piperazine as starting materials. LCMS (ESI) calcd for [M+1]+ 279.2. found 279.2.
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Synthesis routes and methods III

Procedure details

Place 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (1.14 g, 3.70 mmol) in 1:1 EtOAc:MeOH (20 mL). Add 10% Pd on carbon using EtOAc (5 mL). Purge the reaction and then add hydrogen. Repeat the purge/fill cycle twice and place the reaction under a balloon of hydrogen and stir at room temperature for 20 hours. Filter the reaction through a pad of Celite® and wash the filter cake with EtOAc. Collect the filtrate and concentrate under reduced pressure to yield 1.01 g (98%) of the title compound. MS(ES): m/z=279 [M+H].
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1.14 g
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20 mL
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5 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Sekimata, T Sato, N Sakai, H Watanabe… - Chemical and …, 2019 - jstage.jst.go.jp
Mutant activin receptor-like kinase-2 (ALK2) was reported to be closely associated with the pathogenesis of fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine …
Number of citations: 11 www.jstage.jst.go.jp
DC Miller, T Reuillon, L Molyneux… - Journal of Medicinal …, 2022 - ACS Publications
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and …
Number of citations: 3 pubs.acs.org

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